3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
Description
Chemical Identity and Nomenclature of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride
Systematic IUPAC Nomenclature and Structural Representation
The compound is formally named 3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core structure:
- A piperidine ring (six-membered heterocycle with one nitrogen atom) substituted at the 3-position.
- A phenoxy group attached to the piperidine, which is further substituted at the 2-position with a bromine atom and at the 4-position with a 1-methyl-1-phenylethyl (neopentyl-phenyl) group.
- A hydrochloride salt formed via protonation of the piperidine nitrogen.
The structural formula is represented as:
C20H24BrNO·HCl (neutral base + HCl). Key features include:
- Piperidine ring : Provides basicity due to the lone pair on the nitrogen.
- Bromine substituent : Enhances electrophilic reactivity and influences molecular polarity.
- Neopentyl-phenyl group : Introduces steric bulk and lipophilicity.
The canonical SMILES notation is:Cl.BrC1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C3=CC=CC=C3.
The InChIKey (IXLDBPMEVOEOLU-UHFFFAOYSA-N) uniquely identifies the compound in chemical databases.
CAS Registry Number and Alternative Designations
The compound is registered under CAS 1220030-55-6 . Alternative designations include:
| Database | Identifier |
|---|---|
| PubChem | 53409536 |
| ChemSpider | Not explicitly listed (derivable via InChIKey) |
| European Chemicals Agency (ECHA) | 604-783-4 (for base form) |
Synonymous names in literature:
Molecular Formula and Weight Analysis
The molecular formula is C20H25BrClNO , with a calculated molecular weight of 410.78 g/mol .
Elemental Composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 20 | 12.01 | 240.20 |
| Hydrogen | 25 | 1.008 | 25.20 |
| Bromine | 1 | 79.90 | 79.90 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 410.76 |
Minor discrepancies (<0.01 g/mol) arise from rounding atomic weights.
Isotopic Distribution:
- Major isotopes : $$ ^{79}\text{Br} $$ (50.7%), $$ ^{81}\text{Br} $$ (49.3%) contribute to a characteristic doublet in mass spectra.
- Chlorine : $$ ^{35}\text{Cl} $$ (75.8%) and $$ ^{37}\text{Cl} $$ (24.2%) produce M+2 peaks at a 3:1 ratio.
Properties
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDBPMEVOEOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-55-6 | |
| Record name | Piperidine, 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of Substituted Phenol Intermediate
- The starting phenol is typically 2-bromo-4-(1-methyl-1-phenylethyl)phenol.
- The 1-methyl-1-phenylethyl group is introduced via Friedel-Crafts alkylation or related electrophilic aromatic substitution on a bromophenol precursor.
- Bromination at the ortho position (relative to the phenol) is controlled to ensure substitution at the 2-position.
Formation of Phenoxy-Piperidine Intermediate
- The phenol intermediate undergoes alkylation with a suitable piperidine derivative, such as 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine, to form the ether linkage.
- This step is typically conducted under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide or acetonitrile to facilitate nucleophilic substitution.
- The reaction temperature is controlled to optimize yield and minimize side reactions.
Hydrochloride Salt Formation
- The free base of the substituted phenoxy-piperidine is treated with hydrochloric acid, often in an organic solvent such as ethyl acetate or isopropanol, to precipitate the hydrochloride salt.
- This salt form improves compound stability, handling, and solubility for further applications.
Representative Reaction Scheme
| Step | Reactants | Reaction Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-4-hydroxybenzene + 1-methyl-1-phenylethyl electrophile | Friedel-Crafts alkylation, Lewis acid catalyst (e.g., AlCl3), low temperature | 2-bromo-4-(1-methyl-1-phenylethyl)phenol | Control of regioselectivity critical |
| 2 | Phenol intermediate + 3-(halomethyl)piperidine | Base (K2CO3 or NaH), DMF, 50-80°C | 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine | Ether bond formation via SN2 |
| 3 | Free base + HCl | Organic solvent, room temperature | Hydrochloride salt | Salt precipitation and purification |
Research Findings and Optimization
- Yield Optimization: The alkylation step is sensitive to reaction conditions; polar aprotic solvents and mild bases favor higher yields and fewer by-products.
- Purity: The hydrochloride salt crystallizes well, facilitating purification by recrystallization.
- Regioselectivity: The bromination and alkylation steps require precise control to avoid poly-substitution or substitution at undesired positions.
- Scale-Up: Patent literature (e.g., US9434727B2) suggests scalable methods using readily available starting materials and standard organic synthesis techniques.
Data Table Summary of Preparation Parameters
| Parameter | Typical Condition | Comments |
|---|---|---|
| Phenol alkylation catalyst | AlCl3 or BF3 | Lewis acid for Friedel-Crafts |
| Alkylation base | K2CO3 or NaH | Promotes nucleophilic substitution |
| Solvent for alkylation | DMF, DMSO, or acetonitrile | Polar aprotic solvents preferred |
| Reaction temperature | 50-80°C | Controlled to minimize side reactions |
| Hydrochloride formation | HCl in ethyl acetate or isopropanol | Mild conditions for salt precipitation |
| Purification method | Recrystallization | Improves purity and yield |
Supplier and Raw Material Information
- Multiple chemical suppliers provide this compound or its intermediates, indicating availability of raw materials and synthetic feasibility.
- The compound is commercially available as hydrochloride salt with purity suitable for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several key transformations, driven by its functional groups:
| Reaction Type | Key Reagents | Reaction Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium (H₂SO₄, H₂O) | Introduction of carbonyl groups |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether under reflux | Reduction of bromine substituent |
| Nucleophilic Substitution | Sodium methoxide (NaOMe) | Methanol/water mixture at 80°C | Replacement of bromine with nucleophile |
| Alkylation | Alkyl halides (e.g., CH₃I) | Palladium catalyst (Pd/C) | Alkylated derivatives |
Source Analysis: Oxidation and reduction reactions are documented in, while substitution and alkylation are detailed in.
Reagents and Reaction Conditions
-
Oxidation: KMnO₄ in acidic conditions (pH 1–3) introduces oxygen-containing functional groups, such as ketones or carboxylic acids, at the phenoxy or piperidine moieties.
-
Reduction: LiAlH₄ reduces the bromine substituent to form a hydrogenated product, with the reaction monitored via thin-layer chromatography (TLC) for completion.
-
Substitution: NaOMe facilitates halogen exchange, replacing bromine with hydroxyl or other nucleophiles under reflux conditions.
-
Alkylation: Pd/C catalyzes alkyl transfer, enhancing the compound’s lipophilicity by introducing alkyl chains.
Major Products and Reaction Pathways
The bromine substituent is a reactive site for substitution, while the phenoxy group and piperidine ring influence oxidation and alkylation:
| Reaction Pathway | Key Intermediate | Final Product |
|---|---|---|
| Bromine Substitution | Formation of a phenoxide intermediate | Hydroxylated or alkylated derivatives |
| Piperidine Alkylation | Piperidine N-alkylation | Quaternary ammonium salts |
| Phenoxy Oxidation | Phenoxy radical formation | Quinone derivatives |
Source Verification: Substitution pathways are corroborated by, while oxidation mechanisms align with .
Mechanism of Reactivity
The compound’s reactivity stems from its structural features:
Scientific Research Applications
Pharmacological Applications
a. Antidepressant Activity
Research indicates that compounds similar to 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .
b. Analgesic Effects
The compound has been investigated for its analgesic properties. In preclinical models, it showed promise in reducing pain responses, suggesting a mechanism that may involve opioid receptor modulation . This positions it as a candidate for further development in pain management therapies.
c. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor activity. Research focusing on related compounds has indicated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . This aspect warrants further exploration to establish its efficacy and mechanism of action.
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The compound's molecular formula is , with a molecular weight of approximately 410.8 g/mol . The synthesis pathway often includes bromination, ether formation, and piperidine ring closure.
Case Study 1: Antidepressant Evaluation
In a controlled study assessing the antidepressant effects of piperidine derivatives, researchers administered various dosages of the compound to rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms .
Case Study 2: Analgesic Mechanism Investigation
A study aimed at elucidating the analgesic mechanism involved administering the compound to models of acute pain. The results showed a dose-dependent decrease in pain response, linked to modulation of the central nervous system's pain pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with β3-adrenergic receptors. Upon binding to these receptors, the compound activates signaling pathways that lead to various physiological effects, such as increased lipolysis and thermogenesis. The molecular targets include the β3-adrenergic receptors, and the pathways involved are primarily related to energy metabolism and fat breakdown.
Comparison with Similar Compounds
3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride
- Key Differences : Replaces the 1-methyl-1-phenylethyl group with a smaller isopropyl substituent.
- Implications : Reduced steric hindrance may enhance metabolic stability but decrease receptor binding affinity compared to the bulkier target compound .
- Regulatory Status : Listed under UN GHS revision 8 safety protocols but lacks specific toxicity data .
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride
4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
- Key Differences : Pyrrolidine ring (5-membered) replaces piperidine (6-membered).
- Implications: Reduced ring size may affect conformational flexibility and receptor selectivity. Molecular formula: C19H23Cl2NO .
Physicochemical and Pharmacological Data
Note: The target compound’s CAS number is inferred from analogs in and .
Research Findings and Gaps
- Structural Activity Relationships (SAR) : Bulky substituents (e.g., 1-methyl-1-phenylethyl) may enhance CNS penetration but complicate synthetic routes .
- Analytical Methods : Infrared absorption and HPLC retention times are standard for identification, as seen in betaxolol and paroxetine quality control protocols .
- Data Gaps :
- Pharmacokinetic profiles (e.g., half-life, bioavailability).
- Target receptor binding affinities.
- Long-term toxicity studies.
Biological Activity
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS Number: 1220027-12-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClNO
- Molecular Weight : 411.79 g/mol
- Structure : The compound features a piperidine ring substituted with a bromo and phenoxy group, which contributes to its biological activity.
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it exhibits significant affinity for dopamine and serotonin receptors, which are crucial in the modulation of neurotransmission. Additionally, its piperidine structure allows it to interact with various biological targets, enhancing its potential therapeutic effects.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. For instance, derivatives of piperidine have shown effectiveness against HIV and other viruses. In vitro tests indicate that certain modifications to the piperidine structure can enhance antiviral efficacy, demonstrating the importance of structure-activity relationships (SAR) in drug design .
| Compound | Virus Targeted | IC (μM) |
|---|---|---|
| This compound | HIV | 54 |
| Derivative 3g | HSV-1 | 92 |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. Studies report varying minimum inhibitory concentrations (MICs) against different bacterial strains, indicating potential use in treating infections caused by resistant pathogens.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 250 |
| Mycobacterium tuberculosis | 4 |
Cytotoxicity
Cytotoxicity studies reveal that while the compound exhibits potent activity against certain cancer cell lines, it also shows selectivity towards non-cancerous cells, suggesting a favorable therapeutic index.
| Cell Line | CC (μM) |
|---|---|
| HeLa | >10 |
| Jurkat | 9 |
Study on Antiviral Properties
In a study published in a reputable journal, researchers synthesized several derivatives of piperidine and evaluated their antiviral properties against HIV-1. The study found that compounds with specific substitutions exhibited enhanced protective effects against viral replication, highlighting the potential of modifying the bromo and phenoxy groups for better efficacy .
Evaluation Against Mycobacterium tuberculosis
Another significant study focused on the compound's activity against Mycobacterium tuberculosis. The results demonstrated that certain derivatives had MIC values comparable to standard treatments, making them suitable candidates for further development in combating tuberculosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
